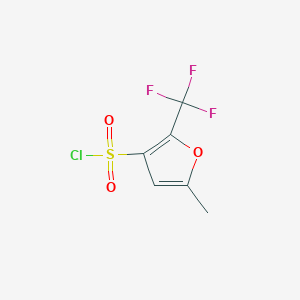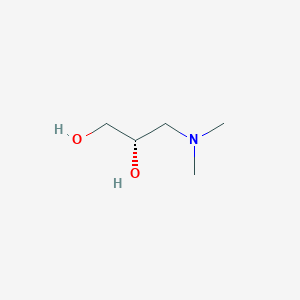
2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone
Overview
Description
“2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone” consists of 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The average mass is 204.146 Da and the monoisotopic mass is 204.039810 Da .Scientific Research Applications
Polymer Synthesis and Modification
One significant application area is in the synthesis and modification of polymers. For instance, hyperbranched polymers with controlled degrees of branching from 0 to 100% were synthesized by self-polycondensation of a related compound, 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, utilizing different amounts of trifluoromethanesulfonic acid from the same AB2 monomer. This study showcases the versatility of trifluoroethanone derivatives in polymer chemistry, enabling the creation of materials with varied and precisely controlled architectures (Segawa, Higashihara, & Ueda, 2010).
Fluorescent Probes and Sensors
Another application is in the development of fluorescent probes and sensors. A study highlighted the use of 1-(2-Hydroxyphenyl)ethanone as a starting material for creating a BODIPY-based fluorescent on-off probe with high selectivity for H2S based on thiolysis of dinitrophenyl ether. This research demonstrates the potential of using such compounds in the design of highly selective and sensitive probes for detecting specific biological and chemical substances (Fang et al., 2019).
Antimicrobial Research
In the realm of biomedical research, derivatives of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone have been explored for their antimicrobial properties. A study involving molecular docking and ADMET assessments of Ethanone, 1-(2-hydroxy-5-methyl phenyl), revealed significant binding efficacy with proteins in Staphylococcus aureus, indicating potential antimicrobial applications. ADMET studies further supported the compound's favorable profile for drug development (Satya, S. B. V., & Aiswariya, 2022).
Catalysis and Synthetic Chemistry
Furthermore, trifluoroethanone compounds have been utilized in catalysis and synthetic chemistry. Scandium trifluoromethanesulfonate, for example, has shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the utility of such compounds in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXJLIFASBKZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991281 | |
| Record name | 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone | |
CAS RN |
70978-57-3 | |
| Record name | 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70978-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070978573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)


![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)




![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)
